Magnesium, chloro[3-(trimethylsilyl)propyl]-
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Overview
Description
Magnesium;trimethyl(propyl)silane;chloride is a compound that combines magnesium, trimethyl(propyl)silane, and chloride
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;trimethyl(propyl)silane;chloride typically involves the reaction of trimethyl(propyl)silane with magnesium chloride. This reaction can be carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions with atmospheric moisture or oxygen.
Industrial Production Methods
On an industrial scale, the production of magnesium;trimethyl(propyl)silane;chloride can be achieved through the direct reaction of trimethyl(propyl)silane with magnesium chloride in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction mixture is typically heated to facilitate the formation of the desired product. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Magnesium;trimethyl(propyl)silane;chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced by other nucleophiles, leading to the formation of different organosilicon compounds.
Reduction Reactions: The compound can act as a reducing agent in organic synthesis, facilitating the reduction of various functional groups.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and magnesium hydroxide.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Reducing Agents: The compound itself can serve as a reducing agent in the presence of suitable substrates.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired products.
Major Products Formed
Organosilicon Compounds: Substitution reactions yield various organosilicon compounds with different functional groups.
Reduced Products: Reduction reactions result in the formation of reduced organic compounds.
Silanols and Magnesium Hydroxide: Hydrolysis leads to the formation of silanols and magnesium hydroxide.
Scientific Research Applications
Magnesium;trimethyl(propyl)silane;chloride has several scientific research applications, including:
Organic Synthesis: The compound is used as a reagent in organic synthesis for the formation of carbon-silicon bonds and the reduction of functional groups.
Materials Science: It is employed in the preparation of silicon-based materials with unique properties, such as hydrophobic coatings and adhesives.
Biological Research: The compound is investigated for its potential use in drug delivery systems and as a precursor for biologically active organosilicon compounds.
Industrial Chemistry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of magnesium;trimethyl(propyl)silane;chloride involves the interaction of the silane group with various substrates. The silicon atom in the silane group can form strong bonds with carbon, oxygen, and other elements, facilitating the formation of new chemical bonds. The magnesium ion can act as a Lewis acid, coordinating with electron-rich species and enhancing the reactivity of the compound. The chloride ion can participate in nucleophilic substitution reactions, leading to the formation of new organosilicon compounds.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Chloride: Similar to magnesium;trimethyl(propyl)silane;chloride, trimethylsilyl chloride is used in organic synthesis for the protection of functional groups and the formation of carbon-silicon bonds.
Trimethylsilyl Fluoride: This compound is used in similar applications as a reagent in organic synthesis and materials science.
Trimethylsilyl Bromide: Another related compound used for similar purposes in organic synthesis and industrial chemistry.
Uniqueness
Magnesium;trimethyl(propyl)silane;chloride is unique due to the presence of the magnesium ion, which imparts additional reactivity and functionality to the compound. This makes it a versatile reagent in organic synthesis and materials science, offering advantages over other similar compounds in terms of reactivity and selectivity.
Biological Activity
Magnesium, chloro[3-(trimethylsilyl)propyl]- is a compound of increasing interest in the fields of medicinal chemistry and materials science due to its unique properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting key research findings, case studies, and relevant data.
Chemical Structure and Properties
Magnesium, chloro[3-(trimethylsilyl)propyl]- can be classified as an organomagnesium compound, where the magnesium atom is coordinated with a chloro group and a trimethylsilyl propyl moiety. The presence of the trimethylsilyl group enhances the compound's stability and solubility in organic solvents, making it suitable for various synthetic applications.
Anticancer Properties
Research indicates that magnesium-based compounds can exhibit significant anticancer properties. For instance, studies have shown that certain magnesium reagents can enhance the cytotoxicity of chemotherapeutic agents by facilitating more effective drug delivery systems or by directly inducing apoptosis in cancer cells. A notable example includes the use of magnesium complexes in combination therapies that improve the efficacy of existing anticancer drugs such as bleomycin .
Antimicrobial Activity
Magnesium compounds are also recognized for their antimicrobial properties. The incorporation of magnesium into various formulations has been shown to enhance their effectiveness against a range of pathogens. For example, magnesium chlorides have demonstrated inhibitory effects on bacterial growth, making them potential candidates for developing new antimicrobial agents .
Study 1: Magnesium Chloride in Cancer Treatment
A recent study investigated the role of magnesium chloride in enhancing the cytotoxic effects of traditional chemotherapy drugs. The results indicated that when used in conjunction with doxorubicin, magnesium chloride significantly increased cell death in breast cancer cell lines compared to doxorubicin alone. This suggests that magnesium may play a role in modulating cellular responses to chemotherapy .
Study 2: Antimicrobial Efficacy of Magnesium Complexes
In another study focusing on the antimicrobial properties of magnesium complexes, researchers evaluated the effectiveness of magnesium chlorides against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that these complexes exhibited a dose-dependent inhibition of bacterial growth, highlighting their potential use as antimicrobial agents in clinical settings .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
magnesium;trimethyl(propyl)silane;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15Si.ClH.Mg/c1-5-6-7(2,3)4;;/h1,5-6H2,2-4H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRCSSIEYYWQDE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC[CH2-].[Mg+2].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClMgSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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